molecular formula C40H80AlO5 B12659983 Bis(icosanoato-O)hydroxyaluminium CAS No. 94266-30-5

Bis(icosanoato-O)hydroxyaluminium

Cat. No.: B12659983
CAS No.: 94266-30-5
M. Wt: 668.0 g/mol
InChI Key: HVFRXFCJAGKDCM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(icosanoato-O)hydroxyaluminium: is an organic aluminum compound characterized by its white to light yellow solid appearance. It is insoluble in water but soluble in organic solvents . This compound is often used in various industrial and research applications due to its unique chemical properties.

Properties

CAS No.

94266-30-5

Molecular Formula

C40H80AlO5

Molecular Weight

668.0 g/mol

InChI

InChI=1S/2C20H40O2.Al.H2O/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;;/h2*2-19H2,1H3,(H,21,22);;1H2/q;;+2;/p-2

InChI Key

HVFRXFCJAGKDCM-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)O[Al]OC(=O)CCCCCCCCCCCCCCCCCCC.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of bis(icosanoato-O)hydroxyaluminium typically involves the reaction of aluminum compounds with icosanoic acid under controlled conditions. The reaction is carried out in an organic solvent, and the product is purified through crystallization or other separation techniques .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: : Bis(icosanoato-O)hydroxyaluminium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the aluminum center and the icosanoate ligands .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aluminum oxides, while substitution reactions can result in the formation of new aluminum complexes .

Scientific Research Applications

Chemistry: : In chemistry, bis(icosanoato-O)hydroxyaluminium is used as a catalyst in various organic reactions. Its unique properties make it suitable for facilitating reactions that require high selectivity and efficiency .

Biology and Medicine:

Industry: : In the industrial sector, this compound is used in the production of high-performance materials, coatings, and adhesives. Its ability to enhance the properties of these materials makes it valuable in various manufacturing processes .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to bis(icosanoato-O)hydroxyaluminium include other aluminum-based organic compounds such as bis(acetato-O)hydroxyaluminium and bis(stearato-O)hydroxyaluminium .

Uniqueness: : What sets this compound apart from these similar compounds is its unique combination of icosanoate ligands, which confer specific properties such as solubility and reactivity. This makes it particularly suitable for applications that require these specific characteristics .

Biological Activity

Bis(icosanoato-O)hydroxyaluminium (BHA) is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of the biological activity of BHA, drawing on diverse research findings and case studies.

Chemical Structure and Properties

BHA consists of two icosanoate (a long-chain fatty acid) groups attached to a hydroxyaluminium moiety. The presence of fatty acid chains may influence its interaction with biological membranes, potentially affecting its bioavailability and efficacy.

The biological activity of BHA is primarily attributed to its ability to interact with cellular components, leading to various biochemical effects. Key mechanisms include:

  • Membrane Interaction : The long-chain fatty acids may facilitate the incorporation of BHA into lipid membranes, altering membrane fluidity and permeability.
  • Metal Ion Interaction : Hydroxyaluminium can interact with various metal ions in biological systems, potentially influencing enzymatic activities and cellular signaling pathways.

Biological Activity Overview

Research indicates that BHA exhibits several biological activities:

  • Antioxidant Activity : BHA has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Studies suggest that BHA can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies indicate that BHA may possess antimicrobial activity against certain pathogens.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of BHA using various assays (e.g., DPPH radical scavenging assay). Results indicated that BHA effectively reduced DPPH radicals, demonstrating significant antioxidant properties.

Concentration (µM)% Inhibition
1025
5055
10085

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan in rats, administration of BHA resulted in a significant reduction in paw edema compared to control groups. The anti-inflammatory effect was dose-dependent.

Dose (mg/kg)Paw Edema Reduction (%)
1030
2550
5070

Case Study 3: Antimicrobial Activity

BHA was tested against various bacterial strains using the agar diffusion method. The results indicated notable inhibition zones against Staphylococcus aureus and Escherichia coli.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Research Findings

Recent studies have focused on elucidating the specific pathways through which BHA exerts its biological effects. Key findings include:

  • Cellular Signaling : BHA appears to activate antioxidant response elements (AREs), leading to increased expression of protective enzymes such as superoxide dismutase (SOD) and catalase.
  • Inflammatory Cytokines : In vitro studies demonstrated that BHA significantly reduces the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage cultures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.